

2-Methylserine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B7767232

[Get Quote](#)

An In-depth Technical Guide to **2-Methylserine**: Chemical Properties, Structure, and Applications

Introduction

2-Methylserine is a non-proteinogenic α -amino acid, structurally distinguished from its proteinogenic counterpart, serine, by the presence of a methyl group at the α -carbon.[1][2] This substitution creates a chiral quaternary carbon, which imparts significant conformational constraints and unique biochemical properties.[3] Consequently, **2-methylserine** has emerged as a valuable chiral building block in medicinal chemistry for the synthesis of peptides, peptidomimetics, and other complex pharmaceutical compounds.[3][4] Its structural similarity to serine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, also makes it a molecule of interest in neuroscience research.[1][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **2-methylserine** for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

The core structure of **2-methylserine** consists of a propanoic acid backbone with an amino group, a hydroxyl group, and a methyl group. The key feature is the methyl group substitution at the $\text{C}\alpha$ position, the carbon atom adjacent to the carboxyl group.

- IUPAC Name: 2-Amino-3-hydroxy-2-methylpropanoic acid.[2][5] The stereoisomers are designated as (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer) and (2R)-2-amino-

3-hydroxy-2-methylpropanoic acid (D-isomer).[1][6][7]

- Molecular Formula: C₄H₉NO₃.[\[1\]](#)[\[2\]](#)[\[8\]](#)
- Molecular Weight: 119.12 g/mol .[\[1\]](#)[\[2\]](#)[\[8\]](#)
- Stereochemistry: The α -carbon of **2-methylserine** is a stereocenter. The L-enantiomer is **(S)-2-Methylserine**, while the D-enantiomer is **(R)-2-Methylserine**.[\[6\]](#)[\[7\]](#)[\[9\]](#) This defined stereochemistry is crucial for its application as a chiral synthon.[\[3\]](#)

Caption: Chemical structure of **(S)-2-Methylserine** (L-isomer).

Physicochemical Properties

The physical and chemical properties of **2-methylserine** are summarized in the table below. Its polarity, conferred by the amino, carboxyl, and hydroxyl groups, dictates its solubility.[\[2\]](#)[\[10\]](#)

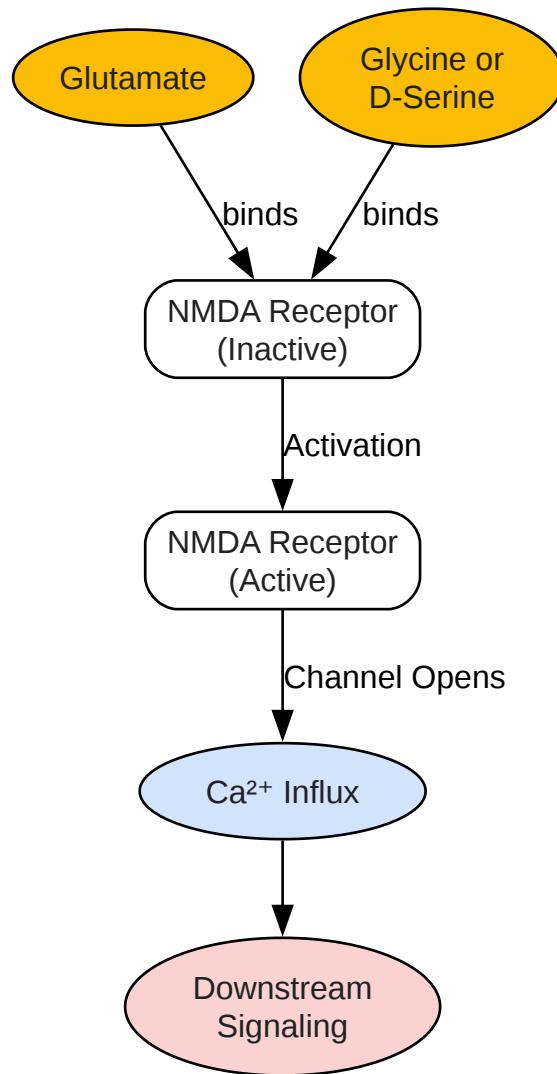
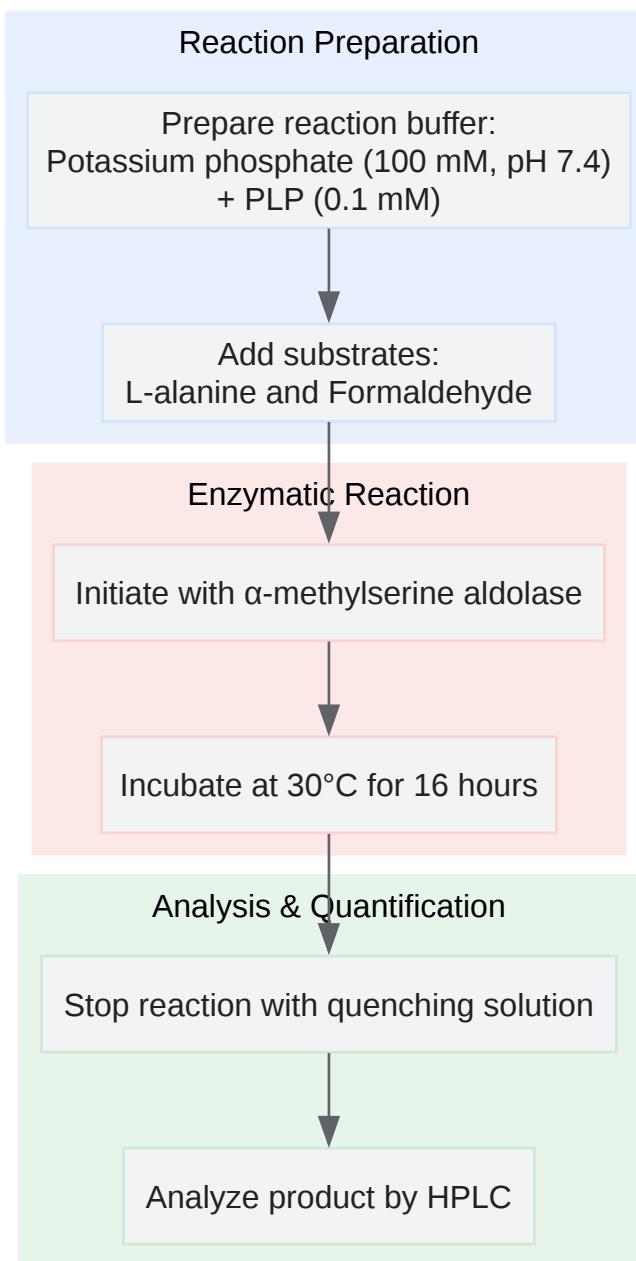
Property	Value	Reference
IUPAC Name	(2S)-2-amino-3-hydroxy-2-methylpropanoic acid	[1]
Synonyms	α-Methyl-L-serine, (S)-2-Methylserine	[1] [9]
CAS Number	16820-18-1 (L-isomer); 5424-29-3 (D/L racemic mixture)	[1] [2] [8]
Molecular Formula	C ₄ H ₉ NO ₃	[1] [8]
Molecular Weight	119.12 g/mol	[1] [8]
Melting Point	286-288°C (L-isomer); ~243°C (D/L)	[1] [9] [11]
Optical Rotation [α]D	+3.3° (c=5, 6N HCl, 25°C) for L-isomer	[1] [9]
pKa	2.20 ± 0.10 (Predicted)	[1] [9]
LogP	-1.23	[1] [11]
Physical State	White powder	[1] [9]
Solubility	Slightly soluble in water and DMSO (with heating)	[1] [9] [12]

Spectroscopic Data

Characterization of **2-methylserine** is typically achieved through standard spectroscopic methods which provide crucial information about its molecular structure.[\[13\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.[\[14\]](#) The chemical shifts and splitting patterns provide information about the electronic environment of the nuclei and their connectivity.[\[14\]](#)[\[15\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in **2-methylserine**.[\[13\]](#) Key absorptions would include broad O-H stretches

from the hydroxyl and carboxylic acid groups, N-H stretches from the amino group, and a strong C=O stretch from the carboxylic acid.[15]



- Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[5][13] The fragmentation pattern can provide additional structural information.[16]

Synthesis of 2-Methylserine

Enantiomerically pure **2-methylserine** can be synthesized through both enzymatic and chemical methodologies. The choice of method often depends on the desired scale, stereochemistry, and available resources.

Enzymatic Synthesis

A highly efficient method for producing α -Methyl-L-serine involves the use of α -methylserine aldolase, which catalyzes the condensation of L-alanine and formaldehyde.[1] This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methylserine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-L-serine | C4H9NO3 | CID 7000050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-D-serine | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 2-Methyl-L-serine CAS#: 16820-18-1 [amp.chemicalbook.com]
- 10. CAS 5424-29-3: 2-Methylserine | CymitQuimica [cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. chembk.com [chembk.com]
- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 14. jackwestin.com [jackwestin.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [2-Methylserine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767232#2-methylserine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com